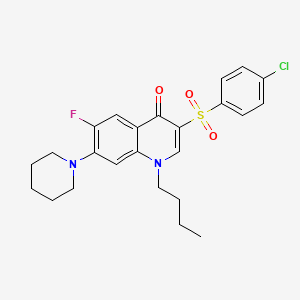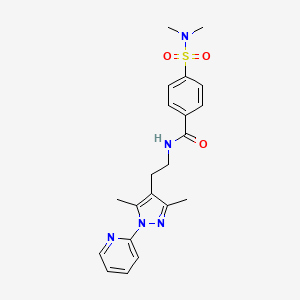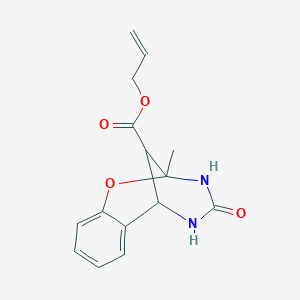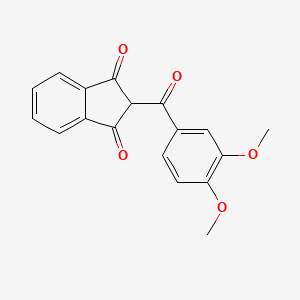![molecular formula C21H20ClN5O2 B2557834 2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-75-6](/img/structure/B2557834.png)
2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymorphic Modifications and Diuretic Properties
- Study of Polymorphs : A related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, was studied for its strong diuretic properties. Researchers found two polymorphic modifications of this compound, highlighting differences in crystal packing between the triclinic and monoclinic forms (Shishkina et al., 2018).
Antiallergy Activity
- Antiallergy Agents : A series of derivatives, including 2-aminoquinoline-3-carboxamides, were synthesized and evaluated for their antiallergy activity. These compounds exhibited significant intravenous activity, suggesting potential as antiallergy agents (Althuis et al., 1980).
Chemical Synthesis and Transformations
- Chemical Derivatizations : In a study, reactions of 2-(substituted-amino) benzamide with various compounds led to the formation of 1-substituted 4 (1H)-quinazolinones with an ethoxycarbonyl group. This showcases the compound's versatility in chemical synthesis (Ozaki et al., 1983).
Catalysis and Pharmaceutical Synthesis
- Rhodium-Catalyzed Asymmetric Hydrogenation : Derivatives of quinoxaline, including those related to the compound , were used in the development of rigid P-chiral phosphine ligands. These ligands showed excellent enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, beneficial for pharmaceutical ingredient synthesis (Imamoto et al., 2012).
Material Science Applications
- Polyamides Containing Quinoxaline Moiety : A study focused on synthesizing new polyamides containing a quinoxaline moiety for material science applications. These polyamides demonstrated excellent solubility in polar aprotic solvents and good thermal stability, making them potentially useful in various industrial applications (Patil et al., 2011).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
- ATM Kinase Inhibition : A novel series of 3-quinoline carboxamides, which are structurally related to the compound , were discovered as selective inhibitors of ATM kinase. These inhibitors were effective in models relevant to diseases (Degorce et al., 2016).
Vitamin B6 Antagonists
- Vitamin B6 Antagonism : Research explored the modification of the 2-methyl group in vitamin B6 analogs, leading to the development of various antagonists, including 2-amino derivatives. This underscores the compound's role in medicinal chemistry (Korytnyk & Angelino, 1977).
Polymerization Studies
- Polymerization of 1,1`-(Methylenedi-1,4-phenylene)bismaleimide : A study reported the synthesis and properties of diphenylquinoxaline-containing monomers and hyperbranched polymers. This indicates the compound's relevance in the field of polymer science (Baek et al., 2003).
5-HT3 Receptor Antagonism
- Serotonin Receptor Antagonism : Quinoxalin-2-carboxamides were synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, demonstrating the compound's potential in the development of treatments for conditions influenced by serotonin receptors (Mahesh et al., 2011).
Propriétés
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-29-11-10-27-19(23)17(21(28)24-12-13-6-2-3-7-14(13)22)18-20(27)26-16-9-5-4-8-15(16)25-18/h2-9H,10-12,23H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOXECVKHUYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)

![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)
![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)

![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)


![N-methyl-2-[(4-{[methyl(phenyl)amino]sulfonyl}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)